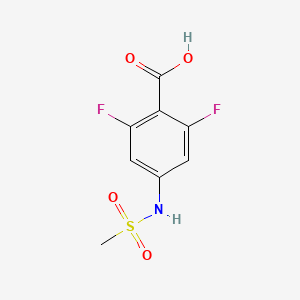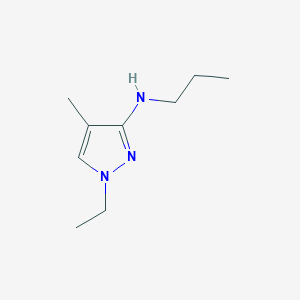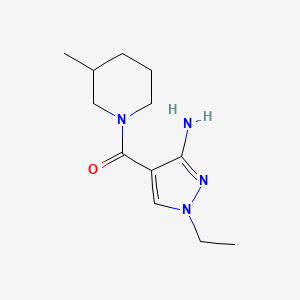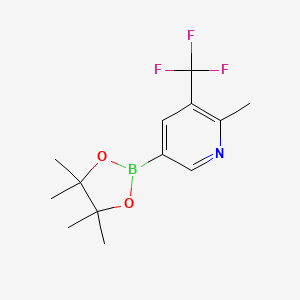![molecular formula C14H17N3O2 B11740263 2-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11740263.png)
2-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrazole ring through an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid typically involves the reaction of 1-propyl-1H-pyrazole-3-amine with a benzoic acid derivative. The reaction conditions often include the use of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require the presence of a catalyst or activating agent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced, but may include the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
- 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
- 2-(1H-pyrazol-1-yl)pyridine
- 3-(5-aminopyrazol-1-yl)benzoic acid
Uniqueness: 2-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid is unique due to its specific combination of a benzoic acid moiety and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-[[(1-propylpyrazol-3-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C14H17N3O2/c1-2-8-17-9-7-13(16-17)15-10-11-5-3-4-6-12(11)14(18)19/h3-7,9H,2,8,10H2,1H3,(H,15,16)(H,18,19) |
InChI Key |
SIJUKGRPAYBLAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740208.png)
![rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride, trans](/img/structure/B11740210.png)
![Dimethyl 2-[3-(dimethylamino)-2-propenylidene]malonate](/img/structure/B11740212.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740217.png)
![N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740239.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11740240.png)


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740253.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740258.png)

